1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
説明
The compound 1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a structurally complex molecule featuring a benzo[d]isoxazole core linked to a piperidine ring via an acetyl group, with a phenyl-substituted imidazolidine-2,4-dione (hydantoin) moiety. The hydantoin ring may influence metabolic stability and receptor binding, as hydantoin derivatives are historically associated with anticonvulsant activity (e.g., phenytoin), though structural modifications here could redirect therapeutic utility toward psychosis or related conditions .
特性
IUPAC Name |
1-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-21(14-19-18-8-4-5-9-20(18)31-24-19)25-12-10-16(11-13-25)26-15-22(29)27(23(26)30)17-6-2-1-3-7-17/h1-9,16H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJWYYMRVZMECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS Number: 2034298-21-8) is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and psychiatry. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 409.4 g/mol. The structure consists of a benzo[d]isoxazole moiety linked to a piperidine and an imidazolidine ring, which are known to contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems, particularly:
- Dopaminergic System : The compound exhibits affinity for dopamine receptors, which are crucial in regulating mood and behavior. Its structure suggests potential antipsychotic properties similar to other benzisoxazole derivatives.
- Serotonergic System : There is evidence indicating that this compound may also modulate serotonin receptors, which could enhance its therapeutic profile by reducing side effects commonly associated with traditional antipsychotics.
Antipsychotic Activity
Research has shown that derivatives similar to this compound can exhibit significant antipsychotic effects. For instance, studies on related benzisoxazole derivatives have demonstrated their ability to block amphetamine-induced behaviors in animal models, suggesting efficacy in treating psychosis without the typical side effects associated with older antipsychotics .
Neuroprotective Effects
Preliminary studies indicate that compounds within this class may possess neuroprotective properties, potentially offering benefits in neurodegenerative conditions. The exact mechanisms remain under investigation but may involve antioxidant activity and modulation of neuroinflammatory pathways.
Study 1: Behavioral Assessment
In a behavioral assessment involving the Sidman avoidance paradigm, compounds structurally related to this compound demonstrated significant reductions in avoidance responses, indicating potential anxiolytic properties .
Study 2: Receptor Binding Assays
Receptor binding assays have shown that the compound has a high affinity for both dopamine D2 and serotonin 5-HT2A receptors. This dual action suggests it could be effective in treating conditions like schizophrenia while minimizing extrapyramidal side effects .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 2034298-21-8 |
| Molecular Formula | |
| Molecular Weight | 409.4 g/mol |
| Key Biological Activities | Antipsychotic, Neuroprotective |
| Affinity for Dopamine Receptors | High |
| Affinity for Serotonin Receptors | High |
類似化合物との比較
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules, supported by evidence from diverse sources:
Key Findings from Comparative Analysis
Structural Impact on Activity: The hydantoin ring in the target compound distinguishes it from thiosemicarbazide derivatives (e.g., compound 6a), which exhibit antimicrobial rather than CNS activity. The phenyl group on the hydantoin contrasts with Iloperidone’s fluorinated benzo[d]isoxazole impurities, suggesting differences in metabolic pathways. Non-fluorinated analogs may exhibit slower hepatic clearance but reduced receptor affinity compared to fluorinated derivatives .
Receptor Interaction: The piperidine-acetyl linkage in the target compound mirrors Iloperidone’s backbone, which antagonizes dopamine D2 and serotonin 5-HT2A receptors. However, the absence of a fluorinated benzo[d]isoxazole (as in compound 6a) may reduce potency but mitigate side effects like extrapyramidal symptoms (EPS) .
Functional Group Trade-offs :
- The trifluoroethyl group in the analog enhances metabolic stability and bioavailability via fluorine’s electronegativity and lipophilicity. The target compound’s phenyl group may prioritize aromatic interactions with receptors over pharmacokinetic optimization .
Synthetic Challenges :
- Impurities in Iloperidone synthesis (e.g., 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) highlight the reactivity of the piperidine-benzo[d]isoxazole junction, suggesting that the target compound’s acetyl spacer may reduce undesired byproducts during synthesis .
Q & A
Q. What statistical frameworks are suitable for validating synthetic route reproducibility?
- Methodological Answer : Implement Six Sigma methodologies (e.g., process capability indices, Cp/Cpk) to quantify variability across batches. DOE-generated response surface models (RSM) can define robust operating ranges for critical parameters like reaction time and catalyst type .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
